molecular formula C17H23N3S B2985720 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 750610-76-5

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2985720
CAS No.: 750610-76-5
M. Wt: 301.45
InChI Key: ICBSLLZHARYRNM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol (-SH) group at position 2. Its unique structure includes:

  • 4-cyclopentyl group: A bulky alicyclic substituent that enhances steric hindrance and influences molecular conformation .
  • 5-(4-tert-butylphenyl) group: A hydrophobic aromatic moiety that improves lipophilicity and may modulate receptor-binding interactions .
  • Thiol functionality: Enables redox activity, metal coordination, and covalent interactions with biological targets .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-17(2,3)13-10-8-12(9-11-13)15-18-19-16(21)20(15)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSLLZHARYRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-tert-butylphenylhydrazine with cyclopentanone to form the corresponding hydrazone. This intermediate is then treated with thiocarbonyl compounds to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and leading to inhibition or activation of specific pathways . The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares substituents and their impacts on key properties:

Compound Name Position 4 Substituent Position 5 Substituent Key Properties Reference
Target compound Cyclopentyl 4-tert-butylphenyl High steric bulk; enhanced lipophilicity; potential for redox activity
5-(4-tert-butylphenyl)-4-ethyl analog Ethyl 4-tert-butylphenyl Moderate steric hindrance; redox-active; used in catalysis studies
4-(4-Bromophenyl)-5-(4-tert-butylphenyl) 4-Bromophenyl 4-tert-butylphenyl Increased molecular weight (388.32 g/mol); bromine enhances electrophilicity
Yucasin (4-chlorophenyl analog) - 4-chlorophenyl Inhibits YUC enzymes in auxin biosynthesis; shares triazole-thiol core
5-(5-Methylpyrazol-3-yl)-4-phenyl analog Phenyl 5-methylpyrazol-3-yl Antiradical activity (DPPH assay); moderate antioxidant potential

Key Observations :

  • Electronic Effects : Bromine or chlorine substituents (e.g., ) increase electrophilicity, whereas tert-butyl groups enhance hydrophobicity .
Enzyme Inhibition

Triazole-thiol derivatives exhibit diverse inhibitory activities:

Compound Target Enzyme IC50 (nM) Activity Notes Reference
5-(Thiophene-3-ylmethyl) analog Acetylcholinesterase (AChE) 1.63–17.68 Potent AChE inhibition; structure-activity dependent
Yucasin YUC flavin monooxygenases Not reported Disrupts auxin biosynthesis in plants
5-(5-Methylpyrazol-3-yl)-4-phenyl DPPH radical Moderate Antioxidant activity via radical scavenging

Comparison : The target compound’s bulky substituents may reduce AChE/BChE inhibition compared to smaller analogs () but could enhance specificity for other targets like viral helicases (e.g., ).

Antimicrobial and Antiparasitic Activity
  • Anticoccidial Activity : 4,5-Diphenyl-1,2,4-triazole-3-thiol () showed α-glucosidase inhibition, reducing Eimeria stiedae infection in rabbits. The tert-butylphenyl group in the target compound may improve membrane permeability, enhancing efficacy .
  • Antibacterial Activity : Alkylated triazole-thiols (e.g., 6-chloropyridin-3-yl methyl analogs in ) display moderate activity against Gram-positive bacteria. The cyclopentyl group’s hydrophobicity could further augment this .

Biological Activity

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is C15H20N2SC_{15}H_{20}N_2S. The presence of the triazole ring and the thiol group contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various triazole derivatives, including 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol. The antimicrobial screening typically involves testing against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans).

Inhibition Zone Results

Table 1 summarizes the inhibition zones observed for various triazole derivatives:

Compound CodeConcentration (%)S. aureus (mm)E. coli (mm)K. pneumoniae (mm)C. albicans (mm)
4a175148
4b194166
4c154128

From the data, it is evident that compounds with electron-donating groups exhibit enhanced antibacterial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds containing the triazole scaffold can inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • Colorectal Cancer : A study investigated a series of S-substituted triazoles for their antiproliferative effects on HT-29 colorectal cancer cells. Among these, certain derivatives exhibited significant cytotoxicity and induced cell cycle arrest in sub G0/G1 and G0/G1 phases .
  • Molecular Docking Studies : Molecular docking studies have shown that triazole derivatives can interact strongly with ATP-binding sites of tubulin, suggesting a mechanism for their anticancer activity through disruption of microtubule dynamics .

The biological activities of triazoles are attributed to several mechanisms:

  • Antimicrobial Action : The thiol group in triazoles may interact with microbial enzymes or structural proteins, leading to inhibition of growth.
  • Anticancer Activity : Triazoles can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis.

Q & A

Q. Table 1: Molecular Docking Results for Kinase Targets

Target EnzymePDB CodeBinding Energy (ΔG, kcal/mol)Key InteractionsReference
Anaplastic lymphoma kinase2XP2-9.2H-bond with Lys1150
Cyclooxygenase-23LN1-8.5Hydrophobic pocket binding

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeAntimicrobial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
Parent compound12.5 (S. aureus)12.5 (C. albicans)
S-Octyl derivative6.3 (S. aureus)6.3 (C. albicans)

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